molecular formula C17H13ClN2O2S B12057447 N-(4-(4-Chlorophenyl)-2-oxo-1,3-thiazol-3(2H)-YL)-2-phenylacetamide

N-(4-(4-Chlorophenyl)-2-oxo-1,3-thiazol-3(2H)-YL)-2-phenylacetamide

Cat. No.: B12057447
M. Wt: 344.8 g/mol
InChI Key: NEABGJJHRPABJZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-(4-Chlorophenyl)-2-oxo-1,3-thiazol-3(2H)-YL)-2-phenylacetamide is a complex organic compound that features a thiazole ring, a chlorophenyl group, and a phenylacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(4-Chlorophenyl)-2-oxo-1,3-thiazol-3(2H)-YL)-2-phenylacetamide typically involves the reaction of 4-chlorobenzoyl chloride with thiosemicarbazide to form the thiazole ring. This intermediate is then reacted with phenylacetic acid under specific conditions to yield the final product. The reaction conditions often include the use of solvents like ethanol or acetonitrile and catalysts such as triethylamine .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as the use of safer solvents and energy-efficient processes, are often employed to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

N-(4-(4-Chlorophenyl)-2-oxo-1,3-thiazol-3(2H)-YL)-2-phenylacetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide. Reaction conditions often involve specific temperatures, solvents, and catalysts to optimize the yield and selectivity of the desired products .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the specific conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can result in various substituted derivatives of the original compound .

Scientific Research Applications

N-(4-(4-Chlorophenyl)-2-oxo-1,3-thiazol-3(2H)-YL)-2-phenylacetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(4-(4-Chlorophenyl)-2-oxo-1,3-thiazol-3(2H)-YL)-2-phenylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. Additionally, it can interact with cellular pathways involved in inflammation or cell proliferation, leading to its potential therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thiazole derivatives and phenylacetamide derivatives, such as:

Uniqueness

N-(4-(4-Chlorophenyl)-2-oxo-1,3-thiazol-3(2H)-YL)-2-phenylacetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C17H13ClN2O2S

Molecular Weight

344.8 g/mol

IUPAC Name

N-[4-(4-chlorophenyl)-2-oxo-1,3-thiazol-3-yl]-2-phenylacetamide

InChI

InChI=1S/C17H13ClN2O2S/c18-14-8-6-13(7-9-14)15-11-23-17(22)20(15)19-16(21)10-12-4-2-1-3-5-12/h1-9,11H,10H2,(H,19,21)

InChI Key

NEABGJJHRPABJZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CC(=O)NN2C(=CSC2=O)C3=CC=C(C=C3)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.